molecular formula C6H14NO8P B3433599 D-Galactosamine 1-phosphate CAS No. 41588-64-1

D-Galactosamine 1-phosphate

Cat. No. B3433599
CAS RN: 41588-64-1
M. Wt: 259.15 g/mol
InChI Key: YMJBYRVFGYXULK-GASJEMHNSA-N
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Description

D-Galactosamine 1-phosphate is a bioactive molecule with the capacity to seamlessly integrate into glycoconjugates and polysaccharides . It is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group .


Synthesis Analysis

In the Leloir pathway, galactosamine is metabolized into galactosamine-1-phosphate by galactokinase . This pathway describes the synthesis of precursors for glycosaminoglycans (GAGs) in fibroblasts . The synthesis of UDP-N-acetyl-α-D-galactosamine and UDP-N-acetyl-α-D-glucosamine involves a longer path .


Molecular Structure Analysis

The molecular formula of D-Galactosamine 1-phosphate is C6H14NO8P . Its molecular weight is 259.15 .


Chemical Reactions Analysis

In the Leloir pathway, galactosamine is metabolized into galactosamine-1-phosphate by galactokinase . This pathway leads to the synthesis of UDP-N-acetyl-α-D-galactosamine and UDP-N-acetyl-α-D-glucosamine . The enzyme N-acetylgalactosamine kinase catalyzes the reaction where ATP and N-acetyl-D-galactosamine are the substrates, and ADP and N-acetyl-alpha-D-galactosamine 1-phosphate are the products .


Physical And Chemical Properties Analysis

The molecular formula of D-Galactosamine 1-phosphate is C6H14NO8P . Its molecular weight is 259.15 .

Scientific Research Applications

Role in Galactosemia

D-Galactosamine-1-phosphate plays a significant role in the study of galactosemia , a genetic disorder that affects the body’s ability to metabolize the sugar galactose . The term “galactosemia” means “galactose in the blood,” and in animals, it can be achieved by overloading the organism with this sugar by feeding a diet rich in galactose .

Generation of Radiolabeled UDP-GalNAc

D-Galactosamine-1-phosphate is used in the generation of radiolabeled UDP-GalNAc in the uridine moiety . This process is crucial in various biochemical studies and research applications.

Study of Hepatotoxicity

D-Galactosamine-induced hepatotoxicity is characterized by UTP and ATP depletions due to the formation of D-galactosamine-1-phosphate and uridine 5-pyrophosphate (UTP)-D-galactosamine . The metabolism of D-galactosamine by enzymes of the galactose pathway in the liver leads to sequestration of uridine, reversible acute hepatitis, and in a number of cases .

Biochemical Research

D-Galactosamine-1-phosphate is used in various biochemical research applications due to its unique properties. It is often used as a reagent in the synthesis of other complex molecules .

Role in Metabolic Pathways

D-Galactosamine-1-phosphate is a key intermediate in several metabolic pathways, including the metabolism of galactose . It is involved in the first step of galactose metabolism, catalyzed by galactokinase .

Pharmaceutical Applications

Due to its role in various metabolic processes, D-Galactosamine-1-phosphate has potential applications in the development of drugs for treating diseases related to these processes .

Safety and Hazards

When handling D-Galactosamine 1-phosphate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The N-acetylgalactosamine kinase enzyme, which catalyzes the reaction producing N-acetyl-alpha-D-galactosamine 1-phosphate, belongs to the family of transferases. This enzyme and its reactions could be a subject for future research . Additionally, the use of synthetic N-acetyl galactosamine (GalNAc) terminated ligands, which are key features of most oligonucleotide therapeutics, could be a direction for future research .

properties

IUPAC Name

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBYRVFGYXULK-GASJEMHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949296
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactosamine 1-phosphate

CAS RN

41588-64-1, 26401-96-7
Record name Galactosamine 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41588-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactosamine 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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